

Discovery and historical development of Flumequine as a fluoroquinolone

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Compound of Interest

Compound Name: *Flumequine*

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Flumequine: A Technical Guide to a First-Generation Fluoroquinolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

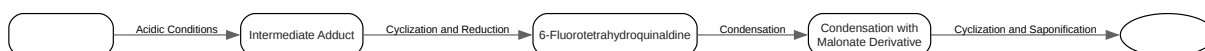
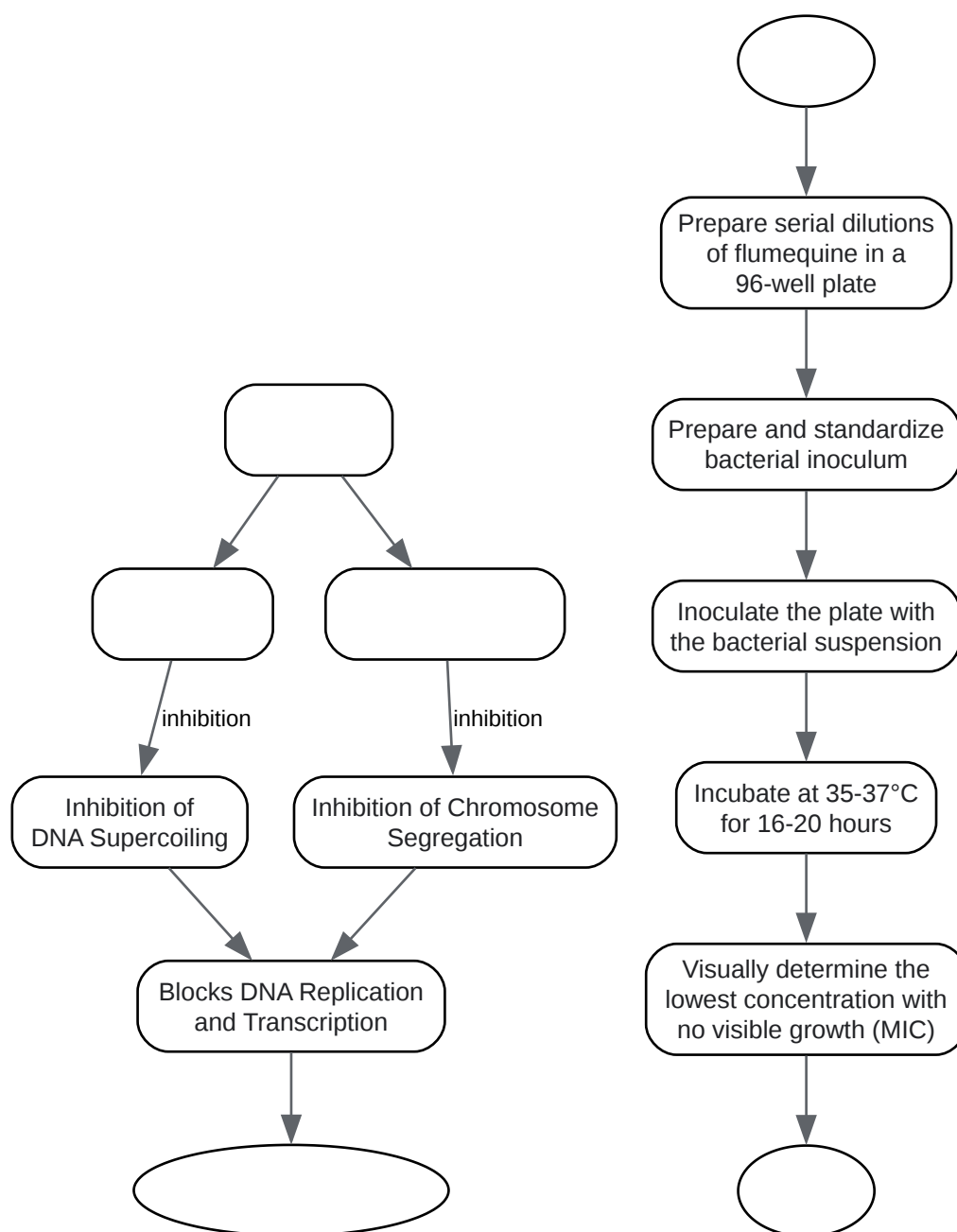
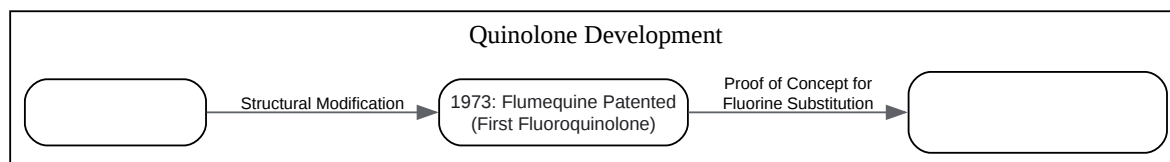
Flumequine, a synthetic fluoroquinolone antibiotic, holds a significant place in the history of antimicrobial chemotherapy as the first quinolone to incorporate a fluorine atom, a structural modification that would become a hallmark of this critical class of drugs. Though largely superseded by later-generation fluoroquinolones with broader spectra and improved pharmacokinetic profiles, a technical understanding of **flumequine**'s discovery, mechanism of action, and structure-activity relationships provides valuable context for ongoing antibiotic research and development. This guide offers an in-depth examination of **flumequine**, presenting key data, experimental methodologies, and the historical and chemical evolution of this foundational fluoroquinolone.

Discovery and Historical Development

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962. This first-generation quinolone, while effective against Gram-negative bacteria, had limited activity and poor tissue distribution. The quest for more potent analogs led to the synthesis of **flumequine**. Patented in 1973 by Rikker Labs, **flumequine** was the first quinolone

to feature a fluorine atom at the C6 position of the quinolone ring system. This structural innovation was a significant breakthrough, as it demonstrated that the addition of a fluorine atom could enhance antibacterial activity, a principle that would be extensively exploited in the development of subsequent fluoroquinolones.

Initially utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, **flumequine** also saw limited use in humans for urinary tract infections. However, its clinical application in humans was curtailed due to poor serum levels and reports of adverse effects, including ocular toxicity. Consequently, its marketing authorization has been suspended in the European Union. Despite its withdrawal from clinical use, the historical importance of **flumequine** in guiding the synthetic strategies for more advanced fluoroquinolones remains undisputed.



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